5-Hydroxyindoleacetylglycine

Catalog No.
S1798999
CAS No.
16606-62-5
M.F
C₁₂H₁₂N₂O₄
M. Wt
248.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyindoleacetylglycine

CAS Number

16606-62-5

Product Name

5-Hydroxyindoleacetylglycine

IUPAC Name

2-[[2-(5-hydroxy-1H-indol-3-yl)acetyl]amino]acetic acid

Molecular Formula

C₁₂H₁₂N₂O₄

Molecular Weight

248.23

InChI

InChI=1S/C12H12N2O4/c15-8-1-2-10-9(4-8)7(5-13-10)3-11(16)14-6-12(17)18/h1-2,4-5,13,15H,3,6H2,(H,14,16)(H,17,18)

SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)NCC(=O)O

Synonyms

N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]-glycine; N-[(5-Hydroxy-1H-indol-3-yl)acetyl]-glycine; N-[(5-Hydroxyindol-3-yl)acetyl]-glycine;

Description

5-hydroxyindoleacetylglycine is an N-acylglycine resulting from the formal condensation of the carboxy group of (5-hydroxyindol-3-yl)acetic acid with the amino group of glycine. It has a role as a rat metabolite. It is a N-acylglycine and a member of hydroxyindoles. It derives from a (5-hydroxyindol-3-yl)acetic acid.
5-Hydroxyindoleacetylglycine is a natural product found in Arabidopsis thaliana and Apis cerana with data available.

Identification and Properties

5-Hydroxyindoleacetylglycine (5-HIAAG) is an N-acylglycine molecule formed by the condensation of 5-hydroxyindoleacetic acid (5-HIAA) and the amino acid glycine []. It belongs to the class of organic compounds known as N-acyl-alpha amino acids []. Research has identified 5-HIAAG in organisms like the thale cress plant (Arabidopsis thaliana) and the Asiatic honey bee (Apis cerana) [].

Potential Biomarker

Due to its formation from 5-HIAA, a metabolite of the neurotransmitter serotonin, 5-HIAAG has been investigated as a potential biomarker for serotonin activity or dietary intake of foods rich in serotonin precursors []. However, further research is needed to determine the specificity and sensitivity of 5-HIAAG as a biomarker.

Limited Research Availability

Currently, scientific literature on 5-HIAAG is scarce. While databases like PubChem and HMDB contain information on its structure and basic properties [, ], in-depth studies exploring its biological functions and potential applications are not readily available.

Future Research Directions

Given the limited research on 5-HIAAG, future investigations could explore its:

  • Metabolic pathways: Understanding how 5-HIAAG is formed and degraded in different organisms.
  • Physiological functions: Determining if 5-HIAAG plays any specific roles in biological processes.
  • Biomarker potential: Further evaluating its usefulness as a marker for serotonin activity or dietary intake.

XLogP3

0.5

Dates

Modify: 2024-02-18

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